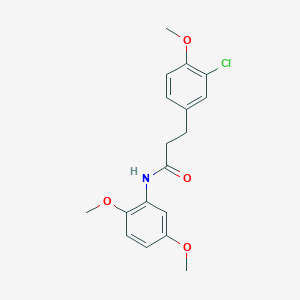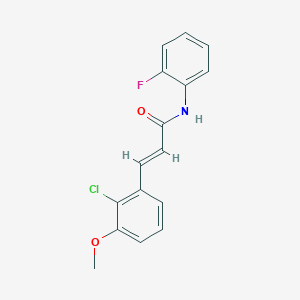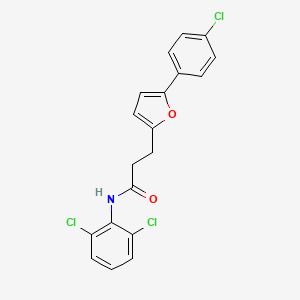
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide is a synthetic organic compound characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a propanamide moiety substituted with a 2,6-dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 4-Chlorophenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 4-chlorophenyl group.
Formation of Propanamide Moiety: The propanamide moiety is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Substitution with 2,6-Dichlorophenyl Group: The final step involves the substitution of the propanamide moiety with the 2,6-dichlorophenyl group, which can be achieved through nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while electrophilic substitution can be achieved using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furanones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe to study various biological pathways and interactions, particularly those involving chlorinated aromatic compounds.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
作用机制
The mechanism of action of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
3-(5-(4-Bromophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide: Similar structure but with a bromine atom instead of chlorine.
3-(5-(4-Chlorophenyl)thiophene-2-yl)-N-(2,6-dichlorophenyl)propanamide: Similar structure but with a thiophene ring instead of a furan ring.
3-(5-(4-Chlorophenyl)pyrrole-2-yl)-N-(2,6-dichlorophenyl)propanamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
The uniqueness of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. The presence of both furan and chlorophenyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
853311-75-8 |
|---|---|
分子式 |
C19H14Cl3NO2 |
分子量 |
394.7 g/mol |
IUPAC 名称 |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(2,6-dichlorophenyl)propanamide |
InChI |
InChI=1S/C19H14Cl3NO2/c20-13-6-4-12(5-7-13)17-10-8-14(25-17)9-11-18(24)23-19-15(21)2-1-3-16(19)22/h1-8,10H,9,11H2,(H,23,24) |
InChI 键 |
FWPGNKNYOSCFPM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



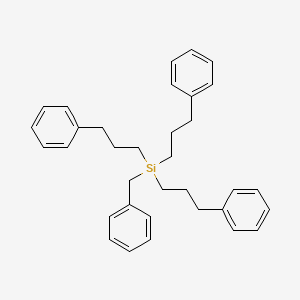

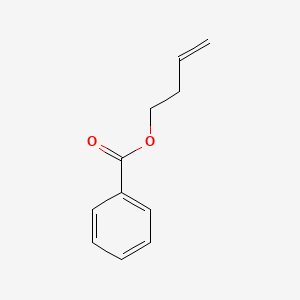
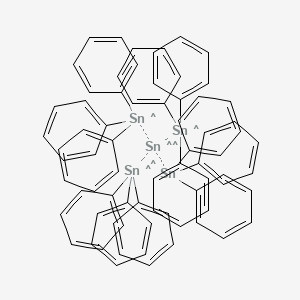
![Benzyl N-[1-[(1-carbamoyl-2-phenyl-ethyl)carbamoyl]butyl]carbamate](/img/structure/B11950029.png)

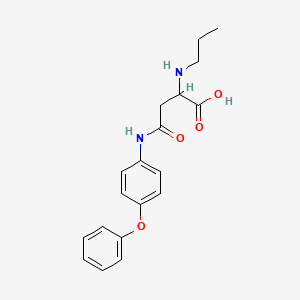
![Bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B11950051.png)
![N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950053.png)
